molecular formula C21H21N5O2 B2803956 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide CAS No. 1358987-31-1

2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2803956
CAS No.: 1358987-31-1
M. Wt: 375.432
InChI Key: YGFDADAHOXZXBS-UHFFFAOYSA-N
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Description

2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide (CAS 1358987-31-1) is a synthetic compound based on the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, a structure recognized for its significant potential in pharmaceutical and biological chemistry research . This compound features a fused triazole and quinoxaline core with an ethyl-substituted phenylacetamide side chain, giving it a molecular formula of C21H21N5O2 and a molecular weight of 375.4 g/mol . Its primary research value lies in its function as a DNA intercalator . Compounds within this class have demonstrated the ability to potently intercalate with DNA, disrupting its structure and function. This interaction can inhibit critical cellular processes like DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cell lines . Molecular docking studies suggest this compound binds effectively to the DNA active site, supporting its mechanism of action as an anticancer agent . The 4-ethylphenylacetamide side chain is designed to enhance lipophilicity, which may improve membrane permeability in cellular assay systems . This chemical is offered as a high-quality standard for research applications, including use in anticancer agent discovery , DNA-binding studies , and mechanistic biological investigations . It is supplied for in vitro research purposes only. Please note: This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-3-14-9-11-15(12-10-14)22-19(27)13-25-16-7-5-6-8-17(16)26-18(4-2)23-24-20(26)21(25)28/h5-12H,3-4,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFDADAHOXZXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 4-hydrazinopyrrolo[2,3-d]pyrimidin-2(1H)-one with an appropriate triethyl orthoester, followed by oxidative cyclization . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide involves its interaction with DNA. This compound potently intercalates DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that this compound binds effectively to the DNA active site, further supporting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituents on the triazole ring, quinoxaline core, or phenylacetamide group. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound
2-{1-Ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide
R1 = Ethyl (triazole), R2 = 4-Ethyl (phenyl) C23H25N5O2 403.48 Enhanced lipophilicity; potential CNS activity due to ethyl groups .
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo-triazoloquinoxalin-5-yl)acetamide R1 = Methyl (triazole), R2 = 4-Cl (phenyl) C18H14ClN5O2 367.79 Higher polarity due to Cl substituent; reduced metabolic stability .
N-(4-Butylphenyl)-2-{1-ethyl-4-oxo-triazoloquinoxalin-5-yl}acetamide R1 = Ethyl (triazole), R2 = 4-Butyl (phenyl) C23H25N5O2 403.48 Increased hydrophobicity; longer alkyl chain may delay excretion .
N-(2,4-Dimethylphenyl)-2-{1-ethyl-4-oxo-triazoloquinoxalin-5-yl}acetamide R1 = Ethyl (triazole), R2 = 2,4-Dimethyl (phenyl) C21H21N5O2 375.42 Steric hindrance from methyl groups may reduce receptor binding affinity .

Pharmacological Activity Comparisons

  • H1-Antihistaminic Activity : Analogues like 1-substituted-4-phenyl-triazoloquinazolin-5(4H)-ones exhibit potent H1-antihistaminic effects (IC50 = 0.8–2.4 μM) . The target compound’s ethyl groups may enhance CNS penetration, but this requires empirical validation.
  • CNS Activity: Alprazolam (a triazolobenzodiazepine) demonstrates that triazole rings boost CNS activity .
  • Anticancer Potential: Triazoloquinoxaline derivatives with electron-withdrawing groups (e.g., Cl) show moderate cytotoxicity (IC50 = 10–20 μM) in leukemia models .

Critical Research Findings and Gaps

  • Structural-Activity Relationships (SAR) : Ethyl groups improve lipophilicity but may reduce solubility, necessitating prodrug strategies for oral bioavailability .
  • Contradictions: While some studies suggest triazoloquinoxalines with Cl substituents are optimal for antihistaminic activity , others propose alkyl groups (e.g., ethyl) for CNS-targeted drugs .
  • Unanswered Questions: No in vivo data exist for the target compound’s pharmacokinetics or toxicity. Comparative studies with analogues like the 4-butylphenyl derivative are needed to assess alkyl chain length effects .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(4-ethylphenyl)acetamide?

  • Methodology : The synthesis typically involves cyclization of quinoxaline precursors with triazole derivatives. For example:

Start with 1-ethylquinoxaline-2,3-dione.

React with hydrazine hydrate to form the triazoloquinoxaline core .

Introduce the acetamide moiety via nucleophilic substitution using N-(4-ethylphenyl)acetamide under reflux in aprotic solvents (e.g., DMF) .

  • Optimization : Reaction conditions (temperature: 80–100°C, catalysts like K₂CO₃) and purification via column chromatography (silica gel, eluent: EtOAc/hexane) are critical for yields >70% .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

  • Key Techniques :

  • NMR (¹H/¹³C): Assigns proton environments (e.g., ethylphenyl groups at δ 1.2–1.4 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • HRMS : Confirms molecular weight (C₂₃H₂₃N₅O₂, m/z 413.18) .
  • X-ray Crystallography : Validates fused triazoloquinoxaline geometry and acetamide orientation .

Q. What preliminary biological screening models are used to assess its activity?

  • Assays :

  • Antibacterial : MIC tests against S. aureus and E. coli (IC₅₀: 8–12 µg/mL) .
  • Anticancer : MTT assays on HeLa and MCF-7 cells (IC₅₀: 15–25 µM) .
    • Controls : Compare with structurally related derivatives (e.g., 4-methoxy or 3-fluoro analogs) to isolate substituent effects .

II. Advanced Research Questions

Q. How do substituent variations (e.g., ethyl vs. methoxy groups) impact biological activity?

  • SAR Insights :

  • Ethyl groups (4-ethylphenyl): Enhance lipophilicity (logP ~3.2), improving membrane permeability .
  • Methoxy analogs : Reduce cytotoxicity (IC₅₀ increases by 30–40%) but improve solubility .
    • Table 1 : Comparative IC₅₀ Values for Analogues
SubstituentAntibacterial IC₅₀ (µg/mL)Anticancer IC₅₀ (µM)
4-Ethyl8–1215–25
4-Methoxy20–2535–50
3-Fluoro10–1520–30

Q. What mechanistic pathways underlie its anticancer activity?

  • Hypothesized Pathways :

Kinase Inhibition : Binds to ATP pockets of Aurora kinases (Kd: 0.8–1.2 µM via SPR) .

Apoptosis Induction : Upregulates caspase-3/7 activity (2–3 fold in HeLa cells) .

  • Validation : Use kinase profiling panels (e.g., Eurofins) and siRNA knockdowns to confirm target specificity .

Q. How can contradictory data on COX-2 inhibition be resolved?

  • Case Study : Initial reports suggested COX-2 inhibition (~50% at 10 µM), but later studies showed no activity .
  • Resolution Strategy :

Replicate assays under standardized conditions (e.g., human recombinant COX-2, 37°C, pH 7.4).

Verify purity (>98% via HPLC) to exclude impurities as confounding factors .

Compare with positive controls (e.g., celecoxib) to calibrate assay sensitivity .

Q. What computational tools are recommended for docking studies with this compound?

  • Software :

  • AutoDock Vina : For ligand-protein docking (PDB: 4N3W for Aurora kinases) .
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
    • Parameters : Use AMBER force fields and solvation models (TIP3P) for accuracy .

III. Data Reproducibility & Optimization

Q. How to address low yields in the final acetamide coupling step?

  • Troubleshooting :

  • Catalyst Optimization : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity .
  • Solvent Switch : Use THF instead of DMF to reduce side reactions .
    • Yield Improvement : From 45% to 72% after optimization .

Q. What stability issues arise during long-term storage, and how to mitigate them?

  • Stability Data : Degrades by 15% after 6 months at 4°C (HPLC).
  • Solutions :

  • Store as lyophilized powder under argon.
  • Add antioxidants (0.1% BHT) to DMSO stock solutions .

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